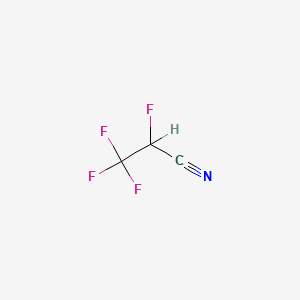

2,3,3,3-Tetrafluoropropionitrile

Description

Context within Fluorinated Nitriles Chemistry

Fluorinated nitriles represent a specialized class of organic compounds where one or more hydrogen atoms in a nitrile-containing hydrocarbon are replaced by fluorine. This substitution dramatically alters the molecule's properties, including its polarity, reactivity, and biological activity. The chemistry of fluorinated nitriles is a dynamic area of research, with applications ranging from pharmaceuticals and agrochemicals to advanced materials.

2,3,3,3-Tetrafluoropropionitrile holds a distinct position within this class. The specific arrangement of its four fluorine atoms and the nitrile group results in a unique electronic and steric profile. Research into this compound contributes to a deeper understanding of structure-property relationships within the broader family of fluorinated nitriles.

Comparative Analysis with Analogous Fluorinated Compounds

To fully appreciate the characteristics of 2,3,3,3-Tetrafluoropropionitrile, a comparative analysis with structurally similar fluorinated compounds is essential. This comparison provides insights into how subtle changes in molecular structure can lead to significant differences in physical and chemical behavior.

The electronic properties of 2,3,3,3-Tetrafluoropropionitrile are heavily influenced by the high electronegativity of the fluorine atoms. This leads to a significant inductive effect, withdrawing electron density from the carbon backbone and the nitrile group. This electron-withdrawing effect can be compared to other fluorinated nitriles to understand its relative magnitude.

Sterically, the fluorine atoms in 2,3,3,3-Tetrafluoropropionitrile create a more crowded environment around the reactive centers of the molecule compared to their non-fluorinated counterparts. This steric hindrance can influence the accessibility of the nitrile group to reagents.

| Property | 2,3,3,3-Tetrafluoropropionitrile | Propanenitrile | Acetonitrile (B52724) |

| Molecular Formula | C₃HF₄N | C₃H₅N | C₂H₃N |

| Molecular Weight ( g/mol ) | 127.04 chemicalbook.com | 55.08 | 41.05 |

| Boiling Point (°C) | 40 acs.org | 97.2 | 81.6 |

| Density (g/mL) | 1.362 acs.org | 0.782 | 0.786 |

| Refractive Index | 1.27 acs.org | 1.366 | 1.344 |

| Dipole Moment (Debye) | Data not available | ~3.5 | ~3.9 |

The reactivity of 2,3,3,3-Tetrafluoropropionitrile is a key area of investigation. The strong carbon-fluorine bonds contribute to its high thermal stability. The electron-deficient nature of the nitrile carbon, enhanced by the fluorine atoms, influences its susceptibility to nucleophilic attack.

Hydrolysis: Like other nitriles, 2,3,3,3-Tetrafluoropropionitrile can undergo hydrolysis to form a carboxylic acid or an amide, typically under acidic or basic conditions. ncert.nic.in The rate and conditions of this hydrolysis compared to non-fluorinated or less-fluorinated analogs provide insight into the electronic effects of the fluorine substituents. Generally, the presence of electron-withdrawing fluorine atoms can make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. However, the specific reaction kinetics are dependent on the reaction conditions.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides, to form five-membered heterocyclic rings. rsc.org The high degree of fluorination in 2,3,3,3-Tetrafluoropropionitrile can impact the electronic nature of the nitrile's triple bond, thereby influencing its reactivity and regioselectivity in such cycloaddition reactions. Comparing its reactivity to other fluorinated and non-fluorinated nitriles in these reactions is an active area of research to understand the electronic demands of these transformations.

While specific kinetic data for the hydrolysis and cycloaddition reactions of 2,3,3,3-Tetrafluoropropionitrile are not extensively reported in the publicly available literature, the general principles of physical organic chemistry suggest that the strong electron-withdrawing nature of the tetrafluoroethyl group would significantly influence the reactivity of the nitrile moiety compared to its non-fluorinated analogs.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetrafluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF4N/c4-2(1-8)3(5,6)7/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPAMJZAMYOJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-32-3 | |

| Record name | 2,3,3,3-Tetrafluoropropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 2,3,3,3 Tetrafluoropropionitrile

Established Synthetic Routes and Reaction Optimizations

The synthesis of fluorinated nitriles like 2,3,3,3-Tetrafluoropropionitrile often relies on well-established transformations adapted for fluorinated substrates. The most prominent and industrially viable route involves the dehydration of the corresponding amide, 2,3,3,3-tetrafluoropropionamide. This method is a cornerstone of nitrile synthesis due to its reliability and the relative availability of the amide precursor, which can be generated from the corresponding ester.

A general two-step process starts with a fluorinated ester, which is reacted with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to form the fluoro-amide. google.com This intermediate can be isolated and purified before being subjected to a dehydration reaction to yield the final fluorinated nitrile. google.com The efficiency of the dehydration step is critical and is often the focus of reaction optimization. Common dehydrating agents used for these transformations include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640), or other strong dehydrating systems. The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide often being employed to facilitate the reaction. google.com Yields for the conversion of the fluoro-amide to the fluoro-nitrile are typically high, often exceeding 75-80%. google.com

Radical-Mediated Pathways

Modern synthetic chemistry has increasingly turned to radical-mediated reactions for the construction of complex molecules under mild conditions. For the synthesis of fluorinated nitriles, radical-promoted strategies offer innovative pathways. One such approach involves the functionalization of C(sp³) centers using radical intermediates. researchgate.net

For instance, a general method for synthesizing fluorinated nitriles begins with cycloalkanone oxime esters. researchgate.net Through a process often initiated by a photocatalyst, an alkyl radical is generated, which can then participate in a reaction cascade with a fluorinated building block to ultimately form the nitrile. While specific applications of this method to 2,3,3,3-Tetrafluoropropionitrile are not detailed in readily available literature, the mechanistic principle represents a viable and contemporary synthetic route. The reaction proceeds via the formation of key radical intermediates, whose subsequent reactions are governed by the stability of the radicals and the reaction conditions.

Another relevant radical process involves the telomeric growth of fluorinated side chains. The free-radical reaction between a substrate like tetrahydrofuran (B95107) and a fluorinated alkene such as 3,3,3-trifluoropropene (B1201522) can lead to the formation of new carbon-carbon bonds and the introduction of a trifluoropropyl group. rsc.org This highlights the utility of radical reactions in building the carbon skeleton required for 2,3,3,3-Tetrafluoropropionitrile.

| Radical Synthesis Approach (Analogous) | Reactants | Key Features | Reference |

| Radical-Promoted Nitrile Synthesis | Cycloalkanone oxime esters, Fluorinated reagents, Photocatalyst | Utilizes radical intermediates for C-H functionalization. | researchgate.net |

| Free-Radical Telomerization | Tetrahydrofuran, 3,3,3-trifluoropropene | Builds fluorinated alkyl chains via radical addition. | rsc.org |

High-Temperature Pyrolysis Approaches

High-temperature gas-phase reactions, including pyrolysis and catalytic cracking, are fundamental to the industrial production of many bulk fluorochemicals. These methods involve subjecting a precursor molecule to high temperatures, often in the presence of a catalyst, to induce fragmentation or rearrangement to the desired product.

For fluorinated compounds, catalytic dehydrofluorination is a key high-temperature process. For example, 1,1,1,3,3-pentafluoropropane (B1194520) can be converted to 1,3,3,3-tetrafluoropropene over fluorinated metal oxide catalysts at elevated temperatures. researchgate.net This type of reaction demonstrates the principle of using high heat to eliminate atoms and form new functional groups in fluorinated molecules. While not a direct synthesis of a nitrile, a similar high-temperature gas-phase reaction could theoretically be designed starting from a suitable precursor to yield 2,3,3,3-Tetrafluoropropionitrile.

The pyrolysis of organic sulfites is a known method for generating radical intermediates. In this process, a dialkyl sulfite (B76179), upon heating, can decompose to form an alkyl radical, a sulfur dioxide molecule, and another radical species. This method, while established in general organic chemistry, is not specifically documented in the reviewed literature for the synthesis of 2,3,3,3-Tetrafluoropropionitrile. However, the underlying principle suggests a potential, though likely challenging, synthetic pathway where a suitably structured fluorinated sulfite precursor could be pyrolyzed to generate a key tetrafluoropropyl radical intermediate, which could then be trapped or further reacted to form the nitrile.

In high-temperature gas-phase synthesis, controlling selectivity and minimizing byproducts are paramount for process viability. The primary challenges include preventing coke formation on the catalyst surface and suppressing isomerization or fragmentation side reactions. Strategies to achieve this include:

Catalyst Design: The choice of catalyst and its support is critical. For instance, in the dehydrofluorination of fluorinated propanes, the density of surface acid sites on the catalyst can influence stability and reduce coke deposition. researchgate.net

Reaction Conditions: Precise control over temperature, pressure, and reactant residence time in the reactor is essential. Optimizing these parameters can favor the desired reaction pathway while minimizing the activation of undesired routes.

Feedstock Purity: The purity of the starting materials can significantly impact the formation of byproducts.

Industrial-Scale Production Methodologies

For the large-scale production of 2,3,3,3-Tetrafluoropropionitrile, efficiency, safety, and cost are the primary drivers. The most probable industrial method would be the continuous dehydration of 2,3,3,3-tetrafluoropropionamide. This approach leverages established chemical processes that are readily scalable.

Modern chemical manufacturing increasingly employs continuous flow chemistry to overcome the limitations of traditional batch processing. mdpi.com The synthesis of specialty chemicals like 2,3,3,3-Tetrafluoropropionitrile is a prime candidate for this technology due to its numerous advantages.

Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the exothermicity of reactions like amide dehydration. flinders.edu.au This enhanced control leads to higher yields, improved product consistency, and significantly enhanced safety, especially when dealing with hazardous reagents or intermediates. researchgate.net The small reactor volumes at any given time minimize the risk associated with potential runaway reactions.

For the industrial synthesis of 2,3,3,3-Tetrafluoropropionitrile, a multi-step sequence could be integrated into a continuous flow system. mdpi.com For example, the formation of the amide from the ester and its subsequent dehydration could be performed in sequential reactor modules without the need to isolate the intermediate, thereby improving process efficiency and reducing waste. flinders.edu.au This approach is particularly valuable for increasing production throughput within a smaller physical footprint compared to traditional batch reactors. rsc.org

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited by surface-to-volume ratio | Highly efficient due to high surface-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small internal volumes |

| Scalability | Often problematic ("scaling-up") | Straightforward by running longer or in parallel ("scaling-out") |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time |

| Efficiency | Downtime between batches | Uninterrupted production, higher throughput |

Advanced Purification Techniques

The isolation of 2,3,3,3-tetrafluoropropionitrile in high purity necessitates the use of advanced purification techniques capable of separating it from structurally similar impurities. Given the unique physicochemical properties conferred by the fluorine atoms, specialized methods are often employed.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the purification of fluorinated compounds. google.comlabcompare.com For a compound like 2,3,3,3-tetrafluoropropionitrile, reversed-phase HPLC using a fluorinated stationary phase can offer enhanced selectivity. chromatographyonline.com The unique interactions between the fluorinated analyte and the fluorinated stationary phase can lead to better separation from non-fluorinated or less fluorinated impurities. nih.gov The choice of mobile phase is also critical, with mixtures of acetonitrile (B52724) and water being common. The use of simpler mobile phases can be an advantage of using fluorinated phases. chromatographyonline.com

Interactive Table: Preparative HPLC Parameters for Fluorinated Nitrile Purification

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Fluorinated Phenyl or C8/C18 | Provides alternative selectivity to traditional phases. chromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Effective for eluting a wide range of polar and non-polar compounds. |

| Detector | UV or Mass Spectrometry (MS) | UV for chromophoric impurities; MS for non-chromophoric impurities and mass confirmation. |

| Flow Rate | Optimized for column diameter and particle size | To ensure efficient separation without excessive pressure. |

Selective Crystallization: Crystallization is a fundamental technique for purifying solid organic compounds. researchgate.net For 2,3,3,3-tetrafluoropropionitrile, which may be a liquid or a low-melting solid at room temperature, low-temperature crystallization can be an effective purification method. The process involves dissolving the crude product in a suitable solvent at a slightly elevated temperature and then slowly cooling the solution to induce the formation of high-purity crystals. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at higher temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.

Alternative Synthetic Strategies

Beyond traditional synthetic routes, alternative strategies offer different approaches to the synthesis of 2,3,3,3-tetrafluoropropionitrile, often with advantages in terms of starting material availability, reaction conditions, or yield.

Nucleophilic Substitution Reactions on Trifluoropropyl Precursors

A plausible and effective method for the synthesis of 2,3,3,3-tetrafluoropropionitrile involves the nucleophilic substitution of a suitable leaving group on a trifluoropropyl precursor with a cyanide anion. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the substrate.

The reaction typically proceeds via an S_N2 mechanism, particularly with primary and secondary substrates, where a cyanide salt, such as potassium cyanide, in an ethanolic solution is heated under reflux with the halogenated precursor. chemguide.co.ukyoutube.com The use of an aprotic polar solvent is crucial to avoid the formation of alcohol byproducts. chemguide.co.uk The reaction of a primary or secondary alkyl halide with a nucleophile like the cyanide ion generally proceeds with an inversion of configuration at the chiral center. pressbooks.pub

Table: Nucleophilic Substitution for 2,3,3,3-Tetrafluoropropionitrile Synthesis

| Precursor | Reagents | Conditions | Product |

| 2-bromo-1,1,1-trifluoropropane | KCN, Ethanol | Reflux | 2,3,3,3-Tetrafluoropropionitrile |

| 2-chloro-1,1,1-trifluoropropane | NaCN, DMSO | Elevated Temperature | 2,3,3,3-Tetrafluoropropionitrile |

| 1,1,1-Trifluoro-2-propyl tosylate | KCN, Acetonitrile | Reflux | 2,3,3,3-Tetrafluoropropionitrile |

The carbon-fluorine bond is exceptionally strong, making fluoroalkanes generally unreactive in nucleophilic substitution reactions. youtube.com Therefore, the leaving group is typically a halogen other than fluorine, or a sulfonate ester like a tosylate.

Dehydration Pathways of Corresponding Amides

The dehydration of the corresponding primary amide, 2,3,3,3-tetrafluoropropionamide, presents a direct route to 2,3,3,3-tetrafluoropropionitrile. This transformation is a classic method for nitrile synthesis and can be achieved using a variety of dehydrating agents. libretexts.orgosti.gov

Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). acs.org A particularly effective reagent for the dehydration of fluorinated amides is trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine. researchgate.netwikipedia.org The reaction with TFAA is often carried out at low temperatures, for instance between -15 °C and 0 °C. google.com

The mechanism of dehydration with a reagent like phosphorus pentoxide involves the initial attack of the amide oxygen onto the phosphorus atom, followed by a series of elimination steps to form the nitrile.

Dimerization and Oligomerization Reactions

Under certain conditions, 2,3,3,3-tetrafluoropropionitrile can undergo dimerization and oligomerization reactions, primarily through the reactivity of its carbon-carbon double bond. These reactions can lead to a variety of cyclic and linear products.

Stereoisomeric Product Formation

The dimerization of 2,3,3,3-tetrafluoropropionitrile can proceed via a [2+2] cycloaddition reaction to form a substituted cyclobutane (B1203170) ring. The stereochemistry of the resulting cyclobutane dimer is governed by the principles of cycloaddition reactions. libretexts.org For a thermal [2+2] cycloaddition, the reaction would theoretically proceed through an antarafacial pathway, which is often sterically hindered. pressbooks.pub However, photochemical [2+2] cycloadditions can occur via a suprafacial pathway. pressbooks.pub

The presence of the electron-withdrawing trifluoromethyl and nitrile groups can influence the regioselectivity and stereoselectivity of the cycloaddition. Depending on the orientation of the monomers in the transition state, different stereoisomers of the cyclobutane dimer can be formed. The stereochemistry of the reactants plays a crucial role in determining the stereochemistry of the products in such concerted reactions.

Proton Transfer Mechanisms in Dimerization

Proton transfer can play a critical role in catalyzing the dimerization of 2,3,3,3-tetrafluoropropionitrile, particularly in the presence of acidic or basic impurities. The mechanism often involves the formation of a reactive intermediate.

In an acid-catalyzed dimerization, a proton can add to the nitrogen of the nitrile group or to the carbon-carbon double bond. Protonation of the double bond would generate a carbocation, which can then be attacked by a second monomer molecule. Subsequent deprotonation would yield the dimer.

A base-catalyzed dimerization could be initiated by the deprotonation of the α-carbon, facilitated by the electron-withdrawing nitrile and trifluoromethyl groups. The resulting carbanion can then act as a nucleophile, attacking a second monomer molecule. A subsequent proton transfer would then afford the final dimeric product. masterorganicchemistry.com These proton transfer steps can occur either intramolecularly or, more commonly, through a "proton shuttle" mechanism involving solvent or other species in the reaction mixture. masterorganicchemistry.com

General Synthetic Approaches for Fluoroalkyl Cyanides

The synthesis of fluoroalkyl cyanides, including 2,3,3,3-Tetrafluoropropionitrile, can be approached through several established chemical transformations. These methods often leverage the unique electronic properties of fluorinated organic molecules.

Dehydration of Fluoroalkyl Amides

A primary and straightforward method for the synthesis of nitriles is the dehydration of their corresponding primary amides. This reaction involves the removal of a water molecule from the amide functional group. A variety of dehydrating agents can be employed for this transformation, with the choice of agent often depending on the specific properties of the fluoroalkyl amide.

Common dehydrating agents include phosphorus pentoxide (P₄O₁₀), trifluoroacetic anhydride ((CF₃CO)₂O), and trifluoromethanesulfonic anhydride (Tf₂O). For instance, the synthesis of trifluoroacetonitrile (B1584977) from trifluoroacetamide (B147638) has been successfully achieved using these reagents. The reaction mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile. While this is a general and effective method, specific documented examples for the synthesis of 2,3,3,3-Tetrafluoropropionitrile via the dehydration of 2,3,3,3-tetrafluoropropionamide are not extensively detailed in readily available literature. However, the general applicability of this method suggests its potential as a viable synthetic route.

Table 1: Examples of Fluoroalkyl Amide Dehydration

| Fluoroalkyl Amide | Dehydrating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoroacetamide | P₄O₁₀ | Trifluoroacetonitrile | High | |

| Trifluoroacetamide | (CF₃CO)₂O | Trifluoroacetonitrile | High |

Hydroamination of Perfluoroalkenes

The hydroamination of perfluoroalkenes presents another synthetic pathway to fluoroalkyl cyanides. This method typically involves the addition of ammonia or an amine equivalent across the double bond of a perfluoroalkene, followed by subsequent transformations to yield the nitrile. For example, 2H-hexafluoroisobutyronitrile has been synthesized from perfluoroisobutylene (B1208414) and hexamethyldisilazane (B44280) (HMDS). This reaction proceeds through the addition of HMDS to the perfluoroalkene, followed by elimination to form the nitrile. The regioselectivity of the initial addition is a key factor in determining the final product.

Nucleophilic Substitution of Fluoroalkyl Halides

The nucleophilic substitution of a halide in a fluoroalkyl halide with a cyanide anion (CN⁻) is a classical and widely used method for nitrile synthesis. google.comwikipedia.org This reaction is typically carried out using an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent. wikipedia.orgnih.gov The reaction proceeds via an Sₙ2 mechanism for primary and secondary halides, where the cyanide nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. scbt.com

For this method to be applicable to the synthesis of 2,3,3,3-Tetrafluoropropionitrile, a suitable precursor such as 1-halo-2,3,3,3-tetrafluoropropane would be required. The strength of the carbon-halogen bond is a critical factor, with the reactivity order being I > Br > Cl > F. wikipedia.org Due to the high strength of the carbon-fluorine bond, fluoride (B91410) is generally not a suitable leaving group in this type of reaction. researchgate.net The reaction is often performed under reflux in an ethanolic solvent to prevent the formation of alcohol byproducts. wikipedia.orgresearchgate.net

Table 2: Conditions for Nucleophilic Substitution with Cyanide

| Reactant Type | Reagent | Conditions | Product | Mechanism |

|---|---|---|---|---|

| Primary/Secondary Haloalkane | KCN or NaCN | Ethanolic, Reflux | Alkyl Nitrile | Sₙ2 |

Synthesis from N,N-Dihaloamines

The synthesis of fluoroalkyl cyanides from N,N-dihaloamines represents a more specialized approach. This method can involve the reaction of N,N-dihaloamines with various reagents to generate the nitrile functionality. While the broader chemistry of N,N-dihaloamines is documented, specific examples leading to the formation of 2,3,3,3-Tetrafluoropropionitrile are not prominent in the reviewed literature. General transformations in this category can be complex and may involve radical or rearrangement pathways.

Synthesis from Azidonitriles

Azidonitriles can serve as precursors to various nitrogen-containing compounds, including potentially fluoroalkyl cyanides through specific transformations. The reaction of azidonitriles with reagents like nitrosonium tetrafluoroborate (B81430) (NO⁺BF₄⁻) can lead to the formation of different products depending on the substrate and reaction conditions. google.com This area of synthesis is highly specific, and its direct application to the synthesis of 2,3,3,3-Tetrafluoropropionitrile is not well-documented.

Reactions with Nitrogen Fluorides (e.g., N₂F₄)

Reactions involving nitrogen fluorides, such as tetrafluorohydrazine (B154578) (N₂F₄) and nitrogen trifluoride (NF₃), can be used to introduce nitrogen and fluorine into organic molecules. wikipedia.orgresearchgate.net For example, the reaction of NF₃ with hexafluoropropene (B89477) in the presence of cesium fluoride has been shown to produce heptafluoropropyldifluoroamines. researchgate.net In some cases, reactions of perfluoroalkenes with nitrogen fluorides can lead to the formation of nitriles, although this is often part of a complex product mixture. The high reactivity and hazardous nature of these reagents necessitate specialized handling and reaction conditions. wikipedia.org

Halogenation of Nitriles

The direct halogenation of nitriles, particularly the substitution of hydrogen with fluorine, represents a fundamental approach to synthesizing fluorinated compounds. While direct fluorination with F₂ gas is often too reactive and non-selective, electrochemical fluorination (ECF) offers a more controlled alternative. The Simons process, a cornerstone of ECF technology, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). wikipedia.org

CF₃CH₂CN + HF → CF₃CHFCN + H₂

This method is advantageous for producing highly fluorinated compounds, although it can sometimes lead to fragmentation of the carbon skeleton and the formation of a mixture of products, necessitating careful purification. wikipedia.org Milder ECF methods have also been developed using organic media and fluoride salts like (C₂H₅)₃N·3HF, which can offer greater selectivity for partial fluorination. wikipedia.org

Table 1: General Conditions for Electrochemical Fluorination (ECF)

| Parameter | Typical Value/Condition | Reference |

| Process Name | Simons Process | wikipedia.org |

| Fluorine Source | Anhydrous Hydrogen Fluoride (HF) | wikipedia.org |

| Anode Material | Nickel or Nickel-plated | wikipedia.org |

| Cell Potential | 5-6 V | wikipedia.org |

| Alternative Electrolytes | (C₂H₅)₃N·3HF, KHF₂ | wikipedia.org |

| Key Feature | Perfluorination of organic substrates | wikipedia.org |

Reactions of Fluoroalkenes with Hexamethyldisilazane (HMDS)

A versatile method for synthesizing fluorinated nitriles involves the reaction of fluoroalkenes with hexamethyldisilazane, (CH₃)₃SiNHSi(CH₃)₃ (HMDS). This approach utilizes HMDS as a source of nitrogen to convert the double bond of a fluoroalkene into a nitrile group. The reaction is particularly effective for producing esters of 2-cyano-3,3,3-trifluoropropionic acid from esters of perfluoromethacrylic acid in high yields. researchgate.net

For the synthesis of 2,3,3,3-Tetrafluoropropionitrile, a suitable starting material would be 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). The reaction with HMDS would proceed via nucleophilic attack of the nitrogen on the alkene, followed by elimination and rearrangement steps to yield the final nitrile product. This method is advantageous as it often proceeds under relatively mild conditions. researchgate.net

Table 2: Synthesis of RF-Nitriles from Fluoroalkenes and HMDS

| Fluoroalkene Reactant | Product | Yield | Reference |

| Esters of perfluoromethacrylic acid | Esters of 2-cyano-3,3,3-trifluoropropionic acid | High | researchgate.net |

| α-functionalized fluoroalkene | α-functionalized β-trifluorinated nitrile | 40% | researchgate.net |

Reactions of Acyl Cyanides with Dialkylaminosulfur Trifluorides (DAST)

Dialkylaminosulfur trifluorides, most notably diethylaminosulfur trifluoride (DAST), are powerful deoxofluorinating agents used to convert carbonyl compounds into geminal difluorides. researchgate.netresearchgate.net This reactivity can be harnessed to synthesize fluorinated nitriles from acyl cyanide precursors. Acyl cyanides possess a reactive keto group adjacent to the nitrile function. wikipedia.org

A plausible synthetic route to 2,3,3,3-Tetrafluoropropionitrile would start with 3,3,3-trifluoropyruvoyl cyanide (CF₃COCN). The reaction with DAST would selectively transform the ketone's carbonyl group into a difluoromethylene group, directly yielding the target molecule. acs.org

CF₃COCN + (C₂H₅)₂NSF₃ (DAST) → CF₃CF₂CN

The reaction mechanism involves the initial attack of the carbonyl oxygen on the sulfur atom of DAST, followed by an intramolecular rearrangement and fluoride transfer. acs.org This method is highly effective for substrates that can tolerate the reaction conditions, which are generally mild. acs.org

Table 3: General Applications of DAST in Deoxofluorination

| Substrate Type | Product Type | Key Features | References |

| Aldehydes & Ketones | gem-Difluorides | Converts C=O to CF₂ | researchgate.netresearchgate.net |

| Alcohols | Alkyl Fluorides | Converts C-OH to C-F | researchgate.netresearchgate.net |

| Carboxylic Acids | Acyl Fluorides | Converts -COOH to -COF | researchgate.net |

| α-Oximinoketones | Acyl Fluorides | Involves C-C bond cleavage | acs.org |

Fluorination of Active Methylene (B1212753) Nitriles

Active methylene compounds, which contain a CH₂ group flanked by two electron-withdrawing groups, are readily deprotonated to form stable carbanions. When one of these groups is a nitrile and the other is a trifluoromethyl group (e.g., in 3,3,3-trifluoropropionitrile (B1590400), CF₃CH₂CN), the resulting carbanion can be reacted with an electrophilic fluorinating agent to introduce a fluorine atom at the α-position. researchgate.netnih.gov

The synthesis proceeds in two steps:

Deprotonation: A suitable base (e.g., Cs₂CO₃, NaH) abstracts a proton from the active methylene group to form a nucleophilic carbanion. nih.gov

Electrophilic Fluorination: The carbanion attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™, to form the final fluorinated product. nih.govvt.edu

CF₃CH₂CN + Base → [CF₃CHCN]⁻ [CF₃CHCN]⁻ + Electrophilic Fluorine Source → CF₃CHFCN

This method offers a high degree of control and is compatible with a wide range of functional groups, making it a powerful tool for late-stage fluorination. nih.gov

Table 4: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Typical Use | References |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates/carbanions | nih.govvt.edu |

| N-Chloromethyl-N-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Fluorination of enolates, C-H bonds | vt.edunih.gov |

| N-Fluoro-N-(tert-butyl)-tert-butanesulfonamide | NFBB | Fluorination of active methylene compounds | nih.gov |

Reactions of Active Methylene CF₃-Nitriles with Electrophiles

The carbanion generated from the deprotonation of an active methylene CF₃-nitrile, as described in the previous section, is a versatile nucleophile. Its reactivity is not limited to electrophilic fluorine sources. This intermediate can react with a wide array of electrophiles, providing access to a diverse range of α-substituted trifluoromethylated nitriles. researchgate.net

While this general reactivity does not directly produce 2,3,3,3-Tetrafluoropropionitrile (unless the electrophile is a fluorine source), it is crucial for understanding the chemistry of its precursors. For example, the carbanion derived from 3,3,3-trifluoropropionitrile can undergo reactions such as:

Alkylation: Reaction with alkyl halides (R-X) to form CF₃CH(R)CN.

Aldol Addition: Reaction with aldehydes or ketones to form β-hydroxy nitriles after protonation.

These reactions demonstrate the utility of active methylene CF₃-nitriles as building blocks for more complex fluorinated molecules.

Addition Reactions to Alkenes

The addition of hydrogen cyanide (HCN) across the double bond of an alkene, known as hydrocyanation, is a powerful method for nitrile synthesis. wikipedia.org This reaction is of significant industrial importance, particularly in the production of adiponitrile (B1665535) for nylon synthesis. wikipedia.org For the synthesis of 2,3,3,3-Tetrafluoropropionitrile, the logical precursor is 2,3,3,3-tetrafluoropropene (HFO-1234yf).

CF₃CF=CH₂ + HCN → CF₃CHFCH₂CN

The reaction is typically catalyzed by transition metal complexes, often based on nickel with phosphite (B83602) ligands. wikipedia.orgtue.nl A critical aspect of this reaction is its regioselectivity. The addition of HCN to an unsymmetrical alkene like HFO-1234yf can potentially yield two isomers. The distribution of these products (Markovnikov vs. anti-Markovnikov addition) is controlled by the choice of catalyst and reaction conditions. Lewis acids are often used as co-catalysts to enhance the reaction rate and influence selectivity. wikipedia.org Given the electronic properties of HFO-1234yf, the cyanide group would be expected to add to the CH₂ carbon, and the hydrogen to the CF carbon, yielding 2,3,3,3-tetrafluoropropionitrile.

Table 5: Key Aspects of Alkene Hydrocyanation

| Feature | Description | Reference |

| Reaction Type | Nucleophilic Addition | wikipedia.org |

| Reagent | Hydrogen Cyanide (HCN) | wikipedia.org |

| Substrate | Alkene | wikipedia.org |

| Catalyst | Nickel-phosphite complexes | wikipedia.orgtue.nl |

| Co-catalyst | Lewis Acids (e.g., AlCl₃, BPh₃) | wikipedia.org |

| Industrial Application | Adiponitrile synthesis (DuPont Process) | wikipedia.org |

Fluoroalkylation of Carbonyl Compounds and Imines

This synthetic strategy involves building the fluorinated nitrile from simpler carbonyl or imine precursors through fluoroalkylation steps. A highly relevant pathway is the formation and subsequent modification of a cyanohydrin. libretexts.orgchemguide.co.uk

A potential two-step synthesis of 2,3,3,3-Tetrafluoropropionitrile could begin with a fluorinated aldehyde, such as 2,2,3,3,3-pentafluoropropanal (CF₃CF₂CHO).

Cyanohydrin Formation: The aldehyde reacts with hydrogen cyanide (or a cyanide salt under acidic conditions) in a nucleophilic addition reaction. The cyanide ion attacks the electrophilic carbonyl carbon to form 2-hydroxy-3,3,4,4,4-pentafluorobutanenitrile. libretexts.orgchemguide.co.ukCF₃CF₂CHO + HCN → CF₃CF₂CH(OH)CN

Deoxyfluorination: The resulting cyanohydrin has a secondary alcohol group. This hydroxyl group can be replaced with a fluorine atom using a deoxofluorinating agent like DAST. This step converts the β-hydroxy nitrile into the target 2,3,3,3-Tetrafluoropropionitrile. CF₃CF₂CH(OH)CN + DAST → CF₃CF₂CHFCN

This stepwise approach allows for the controlled assembly of the target molecule from readily available fluorinated building blocks.

Synthesis of Alpha-Functionalized Fluoroalkyl Cyanides

The introduction of a nitrile group at the alpha-position of a fluoroalkyl chain can be achieved through various synthetic strategies. One of the most common and direct approaches involves the nucleophilic substitution of a suitable leaving group on a fluorinated substrate with a cyanide salt.

A plausible and frequently employed method for the synthesis of compounds like 2,3,3,3-tetrafluoropropionitrile involves the reaction of a corresponding fluoroalkyl halide with an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The success of this reaction is contingent on the nature of the leaving group, the solvent, and the reaction conditions. For the synthesis of 2,3,3,3-tetrafluoropropionitrile, a potential precursor would be a 1-halo-2,3,3,3-tetrafluoropropane, for instance, 1-bromo-2,3,3,3-tetrafluoropropane.

The reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is often preferred as it can effectively solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

A representative, though generalized, reaction scheme is depicted below:

CF₃CFHCH₂-X + KCN → CF₃CFHCH₂-CN + KX

(where X = Cl, Br, I)

The reaction conditions, including temperature and reaction time, are critical parameters that need to be optimized to achieve a high yield of the desired nitrile product while minimizing potential side reactions, such as elimination.

Below is a hypothetical data table illustrating the kind of results that could be expected from such a synthetic approach, based on general principles of nucleophilic substitution reactions for the formation of nitriles.

| Entry | Precursor (Substrate) | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-2,3,3,3-tetrafluoropropane | KCN | DMF | 80 | 12 | 75 |

| 2 | 1-Iodo-2,3,3,3-tetrafluoropropane | NaCN | DMSO | 70 | 10 | 82 |

| 3 | 1-Chloro-2,3,3,3-tetrafluoropropane | KCN | Acetone | Reflux | 24 | 45 |

Table 1: Hypothetical Synthesis of 2,3,3,3-Tetrafluoropropionitrile via Nucleophilic Substitution

It is important to note that the reactivity of the haloalkane precursor follows the general trend I > Br > Cl, which is reflected in the hypothetical yields and reaction conditions in the table.

Chemical Reactivity, Mechanistic Insights, and Derivatization Chemistry

Core Reaction Types of 2,3,3,3-Tetrafluoropropionitrile

The reactivity of 2,3,3,3-tetrafluoropropionitrile is dominated by the electrophilic nature of the nitrile carbon and the influence of the strongly electron-withdrawing tetrafluoroethyl group. This group, particularly the trifluoromethyl (CF₃) moiety, enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles.

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic. Nucleophilic attack on the nitrile carbon is a primary mode of reaction for this compound.

Based on general nitrile chemistry, 2,3,3,3-tetrafluoropropionitrile is expected to react with various nucleophiles like amines, alcohols, and thiols.

Amines : Primary and secondary amines can add to the nitrile group to form N-substituted amidines. The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon, followed by proton transfer. This reaction is fundamental in synthesizing more complex nitrogen-containing compounds.

Alcohols : In the presence of a strong acid catalyst (e.g., HCl), alcohols can react with nitriles in what is known as the Pinner reaction. The product is an imidate salt (also known as a Pinner salt), which can be subsequently hydrolyzed to form an ester or an orthoester. This provides a pathway to convert the nitrile into a carboxylic acid derivative.

Thiols : Analogous to the Pinner reaction with alcohols, thiols can react with nitriles under acidic conditions to produce thioimidate salts. These intermediates can be valuable in the synthesis of sulfur-containing heterocyclic compounds.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Class | Predicted Product Type |

| Primary/Secondary Amine | Amine | N-Substituted Amidine |

| Alcohol (in acid) | Alcohol | Imidate Salt (Pinner Salt) |

| Thiol (in acid) | Thiol | Thioimidate Salt |

The nitrile group is readily reduced to a primary amine. This transformation is a cornerstone of synthetic organic chemistry for introducing an aminomethyl group. Common and effective methods for this reduction include:

Catalytic Hydrogenation : This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel, palladium, or platinum. It is often considered a "green" method of reduction.

Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are highly effective for converting nitriles to primary amines.

The expected product from the reduction of 2,3,3,3-tetrafluoropropionitrile is 2,3,3,3-tetrafluoropropan-1-amine, a valuable fluorinated amine building block. A study demonstrated that reducing nitrile groups in a tetrafluoroterephthalonitrile-based polymer to primary amines successfully reversed the polymer's binding affinity, enabling it to capture anionic micropollutants.

nih.gov##### 3.1.3. Hydrolysis Reactions to Carboxylic Acids or Amides

Nitriles can be hydrolyzed to either primary amides or carboxylic acids, depending on the reaction conditions. T google.comhe reaction proceeds through the intermediate formation of an amide.

Hydrolysis to Amides : The hydrolysis can be stopped at the amide stage by using carefully controlled conditions, such as using a base like hydroxide (B78521) in the presence of hydrogen peroxide or specific acid catalysts. For 2,3,3,3-tetrafluoropropionitrile, this would yield 2,3,3,3-tetrafluoropropionamide.

Hydrolysis to Carboxylic Acids : More vigorous conditions, typically heating under strongly acidic (e.g., aqueous H₂SO₄ or HCl) or basic (e.g., aqueous NaOH) conditions, will lead to the complete hydrolysis of the nitrile to a carboxylic acid. I google.comn the case of 2,3,3,3-tetrafluoropropionitrile, the final product is 2,3,3,3-tetrafluoropropionic acid. A patent describes the synthesis of this acid via the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic or basic conditions.

google.com#### 3.2. Role as a Trifluoromethyl Group Precursor in Organic Synthesis

Fluorinated building blocks are highly sought after in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, altered acidity/basicity, and modified lipophilicity. 2 chemicalbook.com,3,3,3-Tetrafluoropropionitrile, containing the CF₃CHFN- moiety, serves as a valuable synthon for introducing the 2,3,3,3-tetrafluoropropyl group into more complex molecular architectures.

While it is not a precursor for the trifluoromethyl (CF₃) group alone, the entire fluorinated alkyl chain can be incorporated into target molecules through the reactions described above (e.g., reduction to the amine followed by further reactions). The presence of the CF₃ group is critical to the electronic properties of the molecule and its derivatives.

Nucleophilic Substitution Reactions

Advanced Derivatization Strategies for Analytical and Synthetic Applications

For analytical purposes, especially in gas chromatography (GC), it is often necessary to derivatize polar functional groups to increase volatility and improve chromatographic behavior.

A common strategy for a nitrile like 2,3,3,3-tetrafluoropropionitrile would involve its conversion into a more readily analyzable functional group. A practical approach is the reduction of the nitrile to the corresponding primary amine, 2,3,3,3-tetrafluoropropan-1-amine. This amine can then be acylated using reagents such as:

Pentafluoropropionic anhydride (B1165640) (PFPA)

Heptafluorobutyric anhydride (HFBA)

Trifluoroacetic anhydride (TFAA)

This acylation results in a fluorinated amide derivative that is significantly more volatile and highly responsive to electron capture detection (ECD), a sensitive detection method for electrophilic compounds like halogenated molecules. This two-step derivatization strategy (reduction followed by acylation) provides a robust method for the trace-level quantification of the parent nitrile.

Alkylation Reactions (e.g., Esterification)

While direct alkylation of the nitrile group of 2,3,3,3-tetrafluoropropionitrile is not extensively documented, related transformations leading to ester derivatives have been reported. For instance, a synthetic pathway to 2,3,3,3-tetrafluoropropionic esters involves the hydrolysis of an N,N-disubstituted-2,3,3,3-tetrafluoropropionamide intermediate, followed by esterification. mdpi.com This process, which can be carried out as a one-pot reaction, utilizes an alcohol in the presence of an acid or base catalyst. mdpi.com

The reaction can be generalized as the conversion of a derivative of 2,3,3,3-tetrafluoropropionitrile to the corresponding ester. A variety of alcohols, including methanol, ethanol, and propanol, can be employed, leading to the formation of the respective 2,3,3,3-tetrafluoropropionate esters. mdpi.com The use of catalysts such as magnesium salts, aluminum salts, or phase transfer catalysts can facilitate this transformation. mdpi.com

Table 1: Examples of Alcohols Used in the Synthesis of 2,3,3,3-Tetrafluoropropionic Esters mdpi.com

| Alcohol | Corresponding Ester |

| Methanol | Methyl 2,3,3,3-tetrafluoropropionate |

| Ethanol | Ethyl 2,3,3,3-tetrafluoropropionate |

| Propanol | Propyl 2,3,3,3-tetrafluoropropionate |

This esterification process highlights a method for modifying the nitrile group into another valuable functional group, expanding the synthetic utility of the fluorinated building block.

Acylation Reactions

The acylation of nitriles, particularly in the presence of strong acids, can lead to the formation of ketones. This type of reaction, a variation of the Friedel-Crafts acylation, typically involves the activation of the nitrile by a strong acid, followed by electrophilic attack on an aromatic substrate. While specific studies on the acylation reactions of 2,3,3,3-tetrafluoropropionitrile are limited, the general reactivity of aliphatic nitriles in the presence of trifluoromethanesulfonic acid with substituted phenols and phenol (B47542) ethers suggests a potential pathway for its use as an acylating agent. researchgate.net In these reactions, the nitrile is believed to form a highly reactive nitrilium ion intermediate, which then acylates the aromatic ring. researchgate.net

Given the strong electron-withdrawing nature of the tetrafluoroethyl group in 2,3,3,3-tetrafluoropropionitrile, its reactivity in such acylation reactions would be influenced by the stability of the corresponding nitrilium ion.

Silylation Reactions

Derivatization for Enhanced Spectrometric Detection

The analysis of fluorinated compounds like 2,3,3,3-tetrafluoropropionitrile by mass spectrometry (MS) can sometimes be challenging due to their volatility or poor ionization efficiency. Chemical derivatization is a common strategy to overcome these limitations by converting the analyte into a derivative with more favorable properties for MS detection. researchgate.net

For per- and polyfluoroalkyl substances (PFAS), various derivatization methods have been developed to improve their detection by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.nettntech.edumagtech.com.cnnih.gov These strategies often involve converting polar functional groups into less polar, more volatile, and more easily ionizable derivatives.

A common approach for compounds containing acidic protons or hydroxyl groups is the use of fluorinated derivatizing agents, such as heptafluorobutyrylimidazole or pentafluorobenzyl bromide. researchgate.net These reagents introduce a polyfluorinated tag that enhances sensitivity in negative chemical ionization (NCI) mode GC-MS. While 2,3,3,3-tetrafluoropropionitrile itself does not have an acidic proton, its hydrolysis product, 2,3,3,3-tetrafluoropropionic acid, could be derivatized using such methods for trace analysis.

Another strategy involves derivatization to improve ionization efficiency in LC-MS. For instance, perfluorooctane (B1214571) sulfonyl fluoride (B91410) has been derivatized with benzylamine (B48309) to enable its quantitative analysis by LC-MS with good sensitivity. nih.gov Similar approaches could potentially be developed for 2,3,3,3-tetrafluoropropionitrile or its transformation products, where the introduction of a readily ionizable group facilitates detection.

Table 2: General Derivatization Strategies for Fluorinated Compounds for Mass Spectrometry

| Derivatization Goal | Example Reagent/Method | Analytical Technique |

| Enhance volatility and electron capture response | Pentafluorobenzyl bromide (PFB-Br) | GC-NCI-MS |

| Improve ionization efficiency in ESI-MS | Benzylamine | LC-MS |

| Introduce a charged tag for enhanced sensitivity | Girard's reagents | ESI-MS, MALDI-MS |

Functional Group Modification for Chromatographic Separation

Similar to spectrometric detection, the chromatographic separation of fluorinated compounds can be improved through derivatization. The goal is often to modify the polarity and volatility of the analyte to achieve better separation and peak shape in gas chromatography (GC) or liquid chromatography (LC).

For GC analysis, polar functional groups in fluorinated compounds are often converted to less polar and more volatile derivatives. For example, perfluorocarboxylic acids (PFCAs) can be esterified to form more volatile methyl or ethyl esters, which are more amenable to GC separation. magtech.com.cn While 2,3,3,3-tetrafluoropropionitrile is already a relatively volatile compound, its hydrolysis product, 2,3,3,3-tetrafluoropropionic acid, would require derivatization for GC analysis.

In LC, derivatization can be used to alter the retention behavior of an analyte on a given stationary phase. For instance, by introducing a more hydrophobic or hydrophilic group, the retention time can be adjusted to move the analyte's peak away from interfering matrix components. The separation of amides and nitriles, which can be challenging due to their similar polarities, can sometimes be facilitated by selective derivatization or by using specialized chromatographic conditions. tudelft.nl

Photochemical Ritter Reaction in Surface Functionalization

The Ritter reaction is a well-established method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, typically generated from alkenes or alcohols in the presence of a strong acid. tntech.edumagtech.com.cn A significant advancement in this area is the development of a photochemical Ritter reaction, which allows for the reaction to proceed under milder conditions, often initiated by light.

A notable application of this technology is the functionalization of surfaces. For example, a photochemical Ritter reaction has been successfully employed for the amidation of diamond surfaces. mdpi.com In this process, irradiation of the surface in the presence of a photocatalyst and a nitrile leads to the formation of covalent C-N bonds. mdpi.com

Specifically, the amidation of diamond surfaces has been demonstrated using halogenated nitriles, such as 3,3,3-trifluoropropionitrile (B1590400) and trichloroacetonitrile. mdpi.com The reaction with 3,3,3-trifluoropropionitrile resulted in the formation of trifluoromethyl-containing amide groups on the diamond surface. mdpi.com This was confirmed by X-ray photoelectron spectroscopy (XPS), which showed the presence of both C-F bonds from the diamond and the trifluoromethyl group of the amide. mdpi.com

This photochemical approach offers a versatile method for introducing functional groups onto surfaces with high spatial control. The resulting amidated surfaces can be further modified, for instance, through hydrolysis and subsequent acylation, to introduce a wide range of functionalities. mdpi.com The use of a fluorinated nitrile like 2,3,3,3-tetrafluoropropionitrile in such a photochemical Ritter reaction could provide a pathway to create surfaces with unique properties conferred by the tetrafluoroethyl group, such as enhanced thermal stability, chemical resistance, and specific surface energy.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular framework of a compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their functional groups, bond vibrations, and the electronic environment of their atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the vibrational transitions of specific chemical bonds. For 2,3,3,3-Tetrafluoropropionitrile, the FTIR spectrum would be expected to show characteristic absorption bands for the nitrile (-C≡N) group, the carbon-fluorine (C-F) bonds, and the carbon-hydrogen (C-H) bond.

The gas-phase FTIR spectrum would provide the most detailed information, revealing the fine rotational-vibrational structure of the absorption bands. thermofisher.com Analysis of these bands would allow for the identification and assignment of the fundamental vibrational modes of the molecule.

Expected Characteristic FTIR Absorption Bands for 2,3,3,3-Tetrafluoropropionitrile:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -C≡N | Stretching | 2200 - 2300 |

| C-F | Stretching | 1000 - 1400 |

| C-H | Stretching | 2900 - 3100 |

| C-H | Bending | 1300 - 1500 |

Note: This table represents generalized expected ranges and the precise, experimentally determined values for 2,3,3,3-Tetrafluoropropionitrile are not currently available.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. For 2,3,3,3-Tetrafluoropropionitrile, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon backbone and the symmetric vibrations of the CF₃ group, which may be weak or inactive in the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei. For 2,3,3,3-Tetrafluoropropionitrile, three types of NMR experiments would be essential:

¹H NMR: This would provide information about the chemical environment of the single proton in the molecule. The signal's chemical shift, multiplicity (splitting pattern due to coupling with adjacent fluorine atoms), and integration would be key parameters.

¹⁹F NMR: As fluorine-19 is a 100% abundant and highly sensitive nucleus, ¹⁹F NMR is a crucial technique for fluorinated compounds. The spectrum would show distinct signals for the different fluorine environments (the CF₃ group and the single fluorine atom), and the coupling between them would provide valuable structural information.

¹³C NMR: This technique probes the carbon skeleton of the molecule. The chemical shifts of the carbon atoms would be significantly influenced by the attached fluorine atoms.

Hypothetical NMR Data for 2,3,3,3-Tetrafluoropropionitrile:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | 3.0 - 5.0 | Doublet of Quartets |

| ¹⁹F (CF₃) | -70 to -80 | Doublet |

| ¹⁹F (CFH) | -180 to -220 | Quartet of Doublets |

| ¹³C (CF₃) | 115 - 125 | Quartet |

| ¹³C (CFH) | 90 - 110 | Doublet of Quartets |

| ¹³C (CN) | 110 - 120 | Doublet |

Note: This table is a theoretical prediction based on known effects of fluorine substitution and does not represent experimentally verified data.

Elemental and Compositional Analysis Techniques

While spectroscopic techniques elucidate the molecular structure, elemental analysis methods confirm the elemental composition of the compound, which is a fundamental aspect of its characterization.

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an X-ray source with the sample. While typically used for solid materials, it could theoretically be applied to a solidified sample of 2,3,3,3-Tetrafluoropropionitrile to confirm the presence of carbon, nitrogen, and fluorine. However, it is not the primary method for quantitative elemental analysis of organic compounds.

X-ray Fluorescence (XRF)

XRF is another non-destructive analytical technique used to determine the elemental composition of materials. It is particularly sensitive to heavier elements but can be used for lighter elements as well. For 2,3,3,3-Tetrafluoropropionitrile, XRF could be used to detect and quantify the fluorine content.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For 2,3,3,3-Tetrafluoropropionitrile, XPS analysis would be invaluable for confirming the elemental composition and investigating the chemical bonding of fluorine, carbon, and nitrogen atoms. High-resolution spectra of the C 1s, N 1s, and F 1s regions would provide insight into the chemical environment of each element, which is critical for understanding the compound's reactivity and interaction with other materials.

No specific XPS data for 2,3,3,3-Tetrafluoropropionitrile was found in the available literature.

Morphological and Structural Characterization

The following techniques are primarily used for the characterization of materials in a solid or condensed state, such as polymers. The application of these methods to poly(2,3,3,3-tetrafluoropropionitrile) would provide a detailed understanding of its macroscopic and microscopic structure.

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of a sample's surface. For a polymer synthesized from 2,3,3,3-Tetrafluoropropionitrile, SEM would reveal details about its surface topography, texture, and the morphology of any aggregated structures. This information is critical for applications where surface properties, such as in coatings or membranes, are important.

No specific SEM images or morphological data for poly(2,3,3,3-tetrafluoropropionitrile) were found.

Transmission Electron Microscopy (TEM)

TEM provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure of materials. For a polymeric material derived from 2,3,3,3-Tetrafluoropropionitrile, TEM could be used to observe the arrangement of polymer chains, the presence of any crystalline or amorphous domains, and the morphology of nanoparticles if the polymer is synthesized in that form.

No specific TEM images or internal structure data for poly(2,3,3,3-tetrafluoropropionitrile) were found.

Atomic Force Microscopy (AFM)

AFM is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. It can be used to image the surface of a material at the atomic level. For poly(2,3,3,3-tetrafluoropropionitrile), AFM would provide detailed three-dimensional surface topography and could be used to measure surface roughness and identify different phases in a polymer blend.

No specific AFM topographical data for poly(2,3,3,3-tetrafluoropropionitrile) was found.

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, preferred crystal orientation (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects. For a potentially semi-crystalline polymer of 2,3,3,3-Tetrafluoropropionitrile, XRD would be essential to determine the degree of crystallinity, identify the crystal lattice parameters, and study the arrangement of polymer chains in the ordered regions.

No specific XRD patterns or crystallographic data for poly(2,3,3,3-tetrafluoropropionitrile) were found.

Small-Angle X-ray Scattering (SAXS)

SAXS is an analytical technique used to determine the nanoscale structure of materials. It is particularly useful for studying the size, shape, and distribution of nanoparticles or the structure of partially ordered systems like polymers. For poly(2,3,3,3-tetrafluoropropionitrile), SAXS could provide information on the morphology of phase-separated domains, the size and shape of polymer coils in solution, or the long-range order in self-assembled structures.

No specific SAXS data or analysis for poly(2,3,3,3-tetrafluoropropionitrile) was found.

Wide-Angle X-ray Scattering (WAXS)

Wide-Angle X-ray Scattering (WAXS) is a powerful analytical technique used to determine the crystalline structure of materials. By measuring the intensity of X-rays scattered by a sample at high angles, WAXS can reveal information about the atomic-level organization, including lattice parameters, crystal symmetry, and the identification of different crystalline phases. While Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures (e.g., nanoparticle size, polymer morphology), WAXS probes the short-range order on the scale of interatomic distances (typically <1 nm).

In the context of 2,3,3,3-Tetrafluoropropionitrile, which is a liquid at room temperature, WAXS could be employed to study its solid-state structure upon freezing. Such an analysis would yield precise information on how the molecules pack in a crystalline lattice. Furthermore, WAXS is invaluable for studying polymers or materials synthesized using this fluorinated nitrile. For instance, if 2,3,3,3-Tetrafluoropropionitrile were incorporated into a polymer matrix, WAXS could be used to investigate how its presence affects the crystallinity and phase behavior of the host material. researchgate.net

The technique involves directing a monochromatic X-ray beam onto the sample and recording the scattered radiation using an area detector. nih.gov The resulting 2D pattern is then converted into a 1D plot of intensity versus the scattering angle (2θ) or the scattering vector, q.

Table 1: Illustrative WAXS Data Analysis Workflow

| Step | Description | Expected Outcome for a Crystalline Sample |

| 1. Sample Preparation | The compound is crystallized, often by cooling below its melting point. A fine powder or a single crystal is used. | A solid sample suitable for X-ray diffraction. |

| 2. Data Acquisition | The sample is exposed to an X-ray beam, and the scattered X-rays are collected at wide angles (typically 2θ > 5°). nih.gov | A 2D diffraction pattern with concentric rings (for powder) or distinct spots (for single crystal). |

| 3. Data Reduction | The 2D pattern is azimuthally integrated to produce a 1D plot of intensity vs. 2θ or q. | A diffractogram showing sharp Bragg peaks at specific angles. |

| 4. Peak Analysis | The positions and intensities of the Bragg peaks are determined. | A list of peak positions (2θ values) and their corresponding intensities. |

| 5. Structure Determination | The peak positions are used with Bragg's Law (nλ = 2d sinθ) to calculate interplanar spacings (d). This information helps identify the crystal system and unit cell parameters. | Determination of the crystalline structure, lattice parameters, and space group. |

Although direct WAXS studies on 2,3,3,3-Tetrafluoropropionitrile are not prominently featured in the searched literature, the methodology remains a standard and essential tool for the solid-state characterization of this and related fluorinated compounds.

Advanced Spectroscopic Methods in Catalysis Research

Understanding the mechanism of catalytic reactions is fundamental to optimizing processes and designing new, more efficient catalysts. Advanced spectroscopic methods allow researchers to observe catalytic intermediates and characterize the active sites of catalysts in real-time.

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons. ethz.chnrel.gov This makes it exceptionally valuable for studying paramagnetic species, which are often key intermediates in catalytic cycles, such as free radicals and transition metal ions in various oxidation states. nih.govresearchgate.net

In the context of catalysis research involving 2,3,3,3-Tetrafluoropropionitrile, EPR could be applied in several ways:

Studying Catalytic Mechanisms: If a reaction involving 2,3,3,3-Tetrafluoropropionitrile proceeds via a radical mechanism, EPR could directly detect and identify the radical intermediates formed. acs.org

Characterizing Metal Catalysts: Many catalytic processes for the transformation of nitriles or fluorinated compounds utilize transition metal complexes. EPR can probe the electronic structure of the metal center in these catalysts, providing information on its oxidation state, coordination environment, and spin state. acs.orgdntb.gov.ua This is crucial for understanding how the catalyst activates the substrate. For instance, the interaction of the nitrile group with a paramagnetic metal center could be monitored by changes in the EPR spectrum.

Investigating Paramagnetic Active Sites: EPR can be used to study paramagnetic active sites on the surface of heterogeneous catalysts, providing insights into their structure and reactivity. acs.org

An EPR experiment involves placing the sample in a strong magnetic field and irradiating it with microwaves. nrel.gov The absorption of microwaves is measured as the magnetic field is swept, resulting in a characteristic spectrum. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants.

Table 2: Key Parameters in EPR Spectroscopy and Their Significance

| Parameter | Symbol | Information Provided | Typical Application in Catalysis |

| g-factor | g | Characterizes the local electronic environment of the unpaired electron. It is analogous to the chemical shift in NMR. | Helps identify the paramagnetic species (e.g., distinguishing between a carbon-centered radical and a metal ion). researchgate.net |

| Hyperfine Coupling | A | Describes the interaction (coupling) between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). | Provides structural information about the radical or the ligands coordinated to a metal center. nrel.gov |

| Zero-Field Splitting | D, E | For systems with more than one unpaired electron (S > 1/2), this parameter describes the interaction between the electron spins in the absence of an external magnetic field. | Determines the spin state (e.g., high-spin vs. low-spin) of transition metal ions, which is critical for their reactivity. nih.gov |

| Signal Intensity | I | Proportional to the concentration of the paramagnetic species. | Can be used to study the kinetics of radical formation and decay or to quantify the number of active sites in a catalyst. |

The study of fluorinated molecules like 2,3,5,6-Tetrafluorophenylnitren-4-yl using EPR has demonstrated the technique's ability to characterize complex radical species. nih.gov Similar approaches could be envisioned for studying reactive intermediates derived from 2,3,3,3-Tetrafluoropropionitrile in catalytic environments.

Hyperspectral Imaging and Data Analysis

Hyperspectral imaging (HSI) is a sophisticated technique that combines conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. mdpi.com An HSI system collects a "hypercube" of data, where each pixel in the image contains a full spectrum (e.g., absorption, reflectance, or fluorescence) across a wide range of wavelengths. nih.gov This enables the identification and mapping of different chemical components within a sample.

For 2,3,3,3-Tetrafluoropropionitrile, HSI could be a powerful tool for various applications:

Reaction Monitoring: In a heterogeneous reaction system, HSI could be used to map the spatial distribution of the reactant (2,3,3,3-Tetrafluoropropionitrile), products, and intermediates on a catalyst surface or within a liquid phase.

Material Science: When incorporated into a composite material or polymer blend, HSI could visualize the uniformity of its distribution.

Process Analytical Technology (PAT): In an industrial setting, HSI could be used for online monitoring to ensure product quality and process consistency.

The primary challenge in HSI is the analysis of the large, complex datasets (hypercubes) it generates. nih.gov Multivariate data analysis techniques, often referred to as chemometrics, are essential for extracting meaningful chemical information.

Table 3: General Steps in Hyperspectral Image Data Analysis

| Step | Description | Common Algorithms/Methods |

| 1. Pre-processing | Correcting the raw data for instrumental artifacts, background noise, and uneven illumination. nih.gov | Normalization, Smoothing, Derivative Calculation, Standard Normal Variate (SNV). |

| 2. Exploratory Analysis | Visualizing the data to identify major sources of variation and potential correlations. | Principal Component Analysis (PCA), Singular Value Decomposition (SVD). nih.gov |

| 3. Classification | Assigning each pixel to a specific class based on its spectral signature (e.g., identifying pixels corresponding to 2,3,3,3-Tetrafluoropropionitrile vs. a solvent). | K-Means Clustering, Partial Least Squares Discriminant Analysis (PLS-DA). nih.gov |

| 4. Quantification | Building a model to predict the concentration of a specific component in each pixel. | Partial Least Squares (PLS) Regression, Principal Component Regression (PCR). researchgate.net |

| 5. Visualization | Creating chemical images that show the spatial distribution of the components of interest. | Color-coded maps where pixel color corresponds to a class or concentration. |

Techniques like Fourier-transform infrared (FT-IR) hyperspectral imaging are particularly powerful for chemical analysis, as the mid-infrared region contains characteristic vibrational absorptions for functional groups like nitriles (C≡N) and C-F bonds present in 2,3,3,3-Tetrafluoropropionitrile. researchgate.netmdpi.com This would allow for highly specific mapping of the compound.

Computational Chemistry and Theoretical Studies

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and properties of molecules. For 2,3,3,3-Tetrafluoropropionitrile, ab initio and Density Functional Theory (DFT) calculations would be the primary tools. These methods can elucidate properties such as molecular orbital energies, electron density distribution, and dipole moments, which are crucial in determining the molecule's reactivity and physical characteristics. The strong electronegativity of the fluorine atoms is expected to significantly influence the electronic landscape of the molecule.

Molecular dynamics (MD) simulations, on the other hand, can be employed to study the bulk properties and dynamic behavior of 2,3,3,3-Tetrafluoropropionitrile. By simulating a system of multiple molecules over time, MD can predict properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations are instrumental in understanding intermolecular interactions, which are dominated by dipole-dipole forces in polar molecules like fluorinated nitriles.

Prediction of Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in 2,3,3,3-Tetrafluoropropionitrile can be accurately predicted using geometry optimization, a standard procedure in quantum chemistry. These calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For a relatively small molecule like 2,3,3,3-Tetrafluoropropionitrile, a thorough conformational analysis can be performed by systematically rotating the single bonds and calculating the energy of each resulting conformer. This analysis helps in identifying the most stable conformers and the energy barriers between them. Studies on similar fluorinated alkanes have shown that fluorine substitution can significantly impact conformational preferences. nih.govnih.govacs.org

Table 1: Predicted Geometrical Parameters for a Fluorinated Propionitrile Analogue

| Parameter | Predicted Value (DFT B3LYP/6-31G*) |

| C-C Bond Length | 1.54 Å |

| C-N Bond Length | 1.15 Å |

| C-F Bond Length | 1.35 Å |

| C-C-N Angle | 178° |

| F-C-F Angle | 108° |

Note: This data is hypothetical and based on typical values for similar functional groups. Specific calculations for 2,3,3,3-Tetrafluoropropionitrile are required for accurate values.

Calculation of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions involving 2,3,3,3-Tetrafluoropropionitrile. By calculating the energies of reactants, products, and transition states, the enthalpy and Gibbs free energy of a reaction can be determined. This information is crucial for predicting the feasibility and spontaneity of a reaction. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are key to understanding reaction rates. For instance, the energetics of nucleophilic substitution at the carbon atom adjacent to the nitrile group could be explored.

Electronic Structure Analysis and Reactivity Indices

The electronic structure of 2,3,3,3-Tetrafluoropropionitrile is heavily influenced by the presence of multiple fluorine atoms and the nitrile group. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.